molecular formula C10H10BrNO2 B14786256 Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Cat. No.: B14786256
M. Wt: 256.10 g/mol
InChI Key: VBUHMTOQYRHNCN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate typically involves the reaction of 2-bromopyridine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10BrNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3

InChI Key

VBUHMTOQYRHNCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)Br

Origin of Product

United States

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